Cyclohexyl-(3-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl-(3-methoxyphenyl)methanol is an organic compound that features a cyclohexyl group attached to a methanol moiety, which is further substituted with a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl-(3-methoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with 3-methoxyphenol in the presence of a catalyst such as aluminium chloride. This reaction typically occurs without a solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the hydroformylation of cyclohexene, followed by hydrogenation of the resulting cyclohexanecarboxaldehyde to yield the desired alcohol .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-(3-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions include cyclohexyl ketones, cyclohexyl carboxylic acids, and various substituted cyclohexyl derivatives .
Scientific Research Applications
Cyclohexyl-(3-methoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cyclohexyl-(3-methoxyphenyl)methanol exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanol: Similar in structure but lacks the methoxyphenyl group.
Cyclohexyl-(3-fluoro-2-methoxyphenyl)methanol: Similar but with a fluorine atom substituting one of the hydrogen atoms on the phenyl ring.
Uniqueness
Cyclohexyl-(3-methoxyphenyl)methanol is unique due to the presence of the methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
cyclohexyl-(3-methoxyphenyl)methanol |
InChI |
InChI=1S/C14H20O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h5,8-11,14-15H,2-4,6-7H2,1H3 |
InChI Key |
XGYYVZNWNVDZPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.